molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6598371
CAS No.: 930293-23-5
M. Wt: 252.68 g/mol
InChI Key: GOXHVDFLRBTQQS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H5ClN2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorine atom, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters, leading to the formation of the thieno[2,3-b]pyridine scaffold . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The thieno[2,3-b]pyridine core can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a cyano group and a thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXHVDFLRBTQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930293-23-5
Record name methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
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